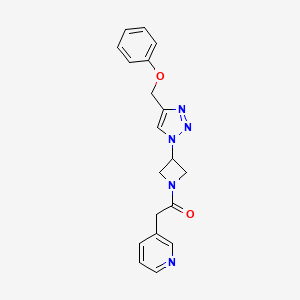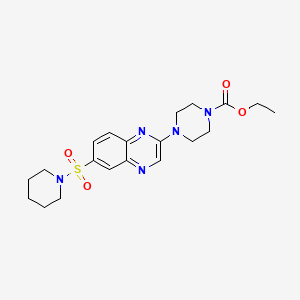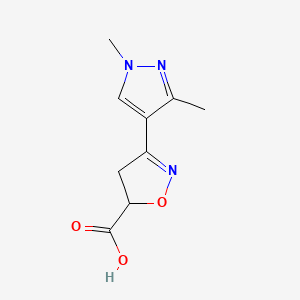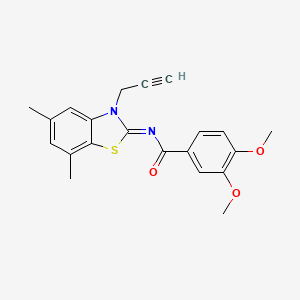![molecular formula C19H23N9O B2992354 N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1021025-29-5](/img/structure/B2992354.png)
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H23N9O and its molecular weight is 393.455. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The compound , commonly referred to by its chemical name N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide, is a complex molecule that may have various applications in scientific research. Below is a comprehensive analysis of its potential applications across different fields:
Oncology Research
This compound shows promise in the field of oncology due to its structural similarity to known therapeutic agents like Imatinib, which is used to treat leukemia by inhibiting tyrosine kinases . The pyrimidine and piperazine components are known to interact with specific domains of tyrosine kinases, potentially inhibiting cancer cell proliferation.
Anti-Fibrosis Therapy
Pyrimidine derivatives, including those structurally related to the compound , have been studied for their anti-fibrotic activities . These compounds can inhibit the proliferation of hepatic stellate cells, which play a significant role in the development of fibrosis, suggesting a potential application in treating this condition.
Antimicrobial and Antiviral Research
The pyrimidine moiety is known to exhibit antimicrobial and antiviral properties. Compounds with this structure could be synthesized and tested against various bacterial and viral pathogens to explore their therapeutic potential in this area .
Antitumor Activity
Derivatives of pyrimidine have been investigated for their antitumor effects. The compound could be evaluated for its ability to inhibit cell proliferation in various human cancer cell lines, providing insights into its potential as an antitumor agent .
Cardiovascular Research
Pyrazolo[3,4-d]pyrimidine derivatives have shown cardiovascular activities in pharmacological studies . This compound could be explored for its effects on cardiovascular health, possibly offering a new avenue for the treatment of heart diseases.
Structural Studies in Medicinal Chemistry
The compound’s structure allows for the formation of H-bonded chains through its amide, amine, and pyrimidine groups, which could be of interest in the design of new pharmaceutical agents . Single-crystal X-ray diffraction studies could provide valuable information about its molecular conformation and interaction with other molecules.
Synthesis of Novel Heterocyclic Compounds
In medicinal chemistry, the construction of novel heterocyclic compounds is crucial. The compound’s pyrimidine core can be used as a building block for synthesizing new molecules with potential biological activities .
Enzyme Inhibition Studies
Compounds like Piritrexim, which inhibit dihydrofolate reductase (DHFR), have shown good antitumor effects. The compound , due to its structural features, could be studied for its ability to inhibit enzymes like DHFR, which are critical in the synthesis of DNA and other processes within the cell .
Wirkmechanismus
Target of Action
Similar compounds have been known to target tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and proliferation.
Mode of Action
It’s known that similar compounds, such as imatinib, inhibit the activity of tyrosine kinases . They bind to the inactive domain of these enzymes, preventing their activation and subsequent signal transduction .
Biochemical Pathways
Tyrosine kinase inhibitors, like imatinib, generally affect pathways involved in cell growth and proliferation . By inhibiting tyrosine kinases, these compounds can disrupt the signaling pathways that promote cell division and growth.
Pharmacokinetics
Similar compounds are known to be eliminated by both metabolism and renal clearance .
Result of Action
Tyrosine kinase inhibitors, like imatinib, can lead to the inhibition of cell growth and proliferation .
Eigenschaften
IUPAC Name |
N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N9O/c29-18(14-2-3-14)20-6-7-28-17-15(12-25-28)16(23-13-24-17)26-8-10-27(11-9-26)19-21-4-1-5-22-19/h1,4-5,12-14H,2-3,6-11H2,(H,20,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZOCBRSMFDCIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2992272.png)
![3-(4-Bromophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2992273.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2992274.png)
![2-phenyl-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2992275.png)
![2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2992276.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2992281.png)


![N-[(1-Benzyltriazol-4-yl)methyl]butanamide](/img/structure/B2992286.png)


![5-[(mesitylsulfonyl)amino]-2-piperazin-1-yl-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B2992290.png)

